molecular formula C22H20N2O3 B6479546 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole CAS No. 865616-02-0

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B6479546
CAS No.: 865616-02-0
M. Wt: 360.4 g/mol
InChI Key: FFMGHGOVOOTOGK-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole is a synthetic pyrazole derivative intended for research applications and biochemical screening. Pyrazole-based compounds are a significant area of investigation in medicinal chemistry due to their wide spectrum of reported biological activities . Research on analogous pyrazole structures has shown potential in areas such as antioxidant studies, where similar compounds inhibit ROS production and lipid peroxidation , and antimicrobial activity, where pyrazole-containing hybrids have demonstrated promising results against various microorganisms . The core pyrazole scaffold is known to be a key pharmacophore in the development of novel therapeutic agents with anti-inflammatory and antitumor properties . The specific substitution pattern on this compound, featuring furan, p-methoxyphenyl, and 3-methylbenzoyl groups, suggests it is a valuable intermediate for constructing more complex heterocyclic systems or for structure-activity relationship (SAR) studies. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-5-3-6-17(13-15)22(25)24-20(21-7-4-12-27-21)14-19(23-24)16-8-10-18(26-2)11-9-16/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGHGOVOOTOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation to Generate Chalcone Precursor

The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation. This involves the base-catalyzed reaction between furfural and 4-methoxyacetophenone. In a representative procedure, furfural (1.2 eq) and 4-methoxyacetophenone (1.0 eq) are dissolved in ethanol, followed by the addition of aqueous sodium hydroxide (40%) at 0–5°C. The mixture is stirred for 6–8 hours, yielding the chalcone as a yellow solid (mp: 179–181°C, yield: 80%).

Mechanistic Insight : The reaction proceeds via deprotonation of the acetophenone methyl group, forming an enolate that attacks the carbonyl carbon of furfural. Subsequent dehydration generates the α,β-unsaturated system.

Cyclocondensation with Hydrazine Hydrate

The chalcone intermediate undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol to form the pyrazoline core 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole . Hydrazine hydrate (1.5 eq) is added dropwise to a solution of the chalcone in ethanol, and the mixture is refluxed for 4–6 hours. The product precipitates upon cooling and is recrystallized from ethanol (mp: 126–128°C, yield: 80%).

Regioselectivity : The reaction is regioselective, favoring the 3,5-disubstituted pyrazoline due to electronic effects of the 4-methoxyphenyl group, which stabilizes the enolate intermediate.

Acylation at the 1-Position

Reaction with 3-Methylbenzoyl Chloride

The pyrazoline intermediate is acylated at the 1-position using 3-methylbenzoyl chloride in the presence of a base. A typical procedure involves dissolving the pyrazoline (1.0 eq) in dry dichloromethane, adding triethylamine (2.0 eq), and cooling to 0°C. 3-Methylbenzoyl chloride (1.2 eq) is added dropwise, and the mixture is stirred for 2–4 hours. The product is purified via column chromatography (hexane/ethyl acetate, 7:3), yielding the title compound as a white solid (mp: 145–148°C, yield: 50–60%).

Optimization Notes :

  • Excess acyl chloride (1.5 eq) improves yields to 65% but requires careful purification to remove byproducts.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 7.72 (d, J = 8.7 Hz, 2H, Ar-H), 7.50 (d, J = 8.7 Hz, 2H, Ar-H), 7.28 (d, J = 8.7 Hz, 2H, Ar-H), 6.95 (d, J = 3.3 Hz, 1H, furan-H), 6.67 (d, J = 3.3 Hz, 1H, furan-H), 5.73 (dd, J = 5.1, 11.2 Hz, 1H, H5 pyrazole), 3.89 (s, 3H, OCH3), 3.65 (dd, J = 10.2, 15.9 Hz, 1H, H4 pyrazole), 3.53 (dd, J = 9.6, 16.5 Hz, 1H, H4’ pyrazole), 2.45 (s, 3H, CH3).

  • 13C NMR : Signals at δ 168.5 (C=O), 161.2 (OCH3), 145.3 (furan C2), 140.1 (pyrazole C3), and 21.7 (CH3).

Infrared (IR) Spectroscopy

A strong absorption band at 1680 cm⁻¹ confirms the presence of the carbonyl group (C=O).

Comparative Analysis of Synthetic Methods

ParameterCyclocondensationAcylation
Yield80%50–60%
Reaction Time4–6 hours2–4 hours
Key ReagentsHydrazine hydrate3-Methylbenzoyl chloride
Purification MethodRecrystallizationColumn chromatography

Alternative Routes and Modifications

Microwave-Assisted Cyclocondensation

A microwave-assisted method reduces the cyclocondensation time to 20–30 minutes with comparable yields (75–78%) . The chalcone and hydrazine hydrate are irradiated at 100°C in ethanol using a sealed vessel.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the methylbenzoyl group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. Its structure allows it to interact with specific cellular targets, leading to apoptosis in cancer cells. For instance, research indicates that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties
Compound 1 has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases . This property makes it a candidate for further development in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity
The antimicrobial efficacy of compound 1 has been evaluated against several bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes . This aspect opens avenues for its application in developing new antibiotics.

Synthetic Methodologies

The synthesis of compound 1 typically involves multi-step organic reactions that include cyclization and functionalization processes. The following general synthetic pathway has been outlined:

  • Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with ketones or aldehydes to form the pyrazole core.
  • Furan and Methoxy Substitution : Subsequent reactions introduce the furan and methoxyphenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to yield compound 1 in high purity.

Material Science Applications

Polymer Composites
The incorporation of compound 1 into polymer matrices has been investigated for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength when used as an additive in polymer composites .

Nanotechnology
In nanotechnology, compound 1 has potential applications in the development of nanocarriers for targeted drug delivery systems. Its ability to form stable complexes with various nanoparticles can facilitate the controlled release of therapeutic agents .

Case Studies and Experimental Findings

StudyFocusFindings
Study AAnticancer ActivityCompound 1 reduced cell viability by 50% in MCF-7 breast cancer cells at a concentration of 20 µM after 48 hours .
Study BAnti-inflammatory EffectsInhibition of TNF-alpha production was observed at concentrations as low as 10 µM, highlighting its potential for treating inflammatory diseases .
Study CAntimicrobial TestingCompound 1 showed inhibition zones of up to 15 mm against E. coli, indicating moderate antibacterial activity .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural Isosteres and Halogen-Substituted Derivatives

Compounds 4 and 5 () are isostructural chloro- and bromo-derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Key comparisons include:

  • Crystal Packing : Despite identical molecular conformations, halogen substituents (Cl vs. Br) alter crystal packing due to differences in van der Waals radii and halogen bonding .
  • Bioactivity : The chloro-derivative 4 exhibits antimicrobial activity, suggesting halogen electronegativity enhances target binding .

Table 1: Structural Comparison of Halogenated Analogues

Compound Substituent Crystal Packing Bioactivity
4 Cl Tight stacking Antimicrobial
5 Br Adjusted packing Not reported
Target 3-MeBz Steric hindrance To be determined

Anti-inflammatory Pyrazoline Derivatives

Compound 7 (), 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline, demonstrated potent anti-inflammatory activity (IC50 = 419.05 µg/mL) via protein denaturation inhibition. Key differences from the target compound:

  • Substituent Effects : The aniline group in 7 enhances hydrogen bonding, while the target’s 4-methoxyphenyl group offers electron donation but reduced H-bonding capacity .

Antimicrobial and Anticancer Analogues

  • Antimicrobial Agents : Compounds 2b and 2d (), featuring benzyloxy and naphthylmethoxy groups, showed superior antibacterial activity. Their bulky substituents likely enhance interactions with bacterial membranes, a trait the target compound may lack due to its smaller 3-methylbenzoyl group .
  • Anticancer Activity: Compound 3f (), with a trimethoxyphenyl group, induced apoptosis in MDA-MB-468 cells via ROS generation.

Molecular Docking and Toxicity

  • Docking Studies : Pyrazolines with electron-withdrawing groups (e.g., nitro in ) showed enhanced binding to inflammatory targets like COX-2. The target’s methoxy and methyl groups may shift binding affinity toward alternative pockets .
  • Toxicity: Analogues like 7 and 9 () were non-genotoxic in Ames tests, suggesting the target’s substituents may also confer safety .

Biological Activity

5-(Furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole, a derivative of the pyrazole class, has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The molecular formula of the compound is C23H24N2O2C_{23}H_{24}N_{2}O_{2}, with a molecular weight of 392.5 g/mol. The structure features a pyrazole ring substituted with a furan and methoxyphenyl group, which may contribute to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole have demonstrated significant inhibitory effects on various cancer cell lines:

  • MCF-7 Breast Cancer Cells : Compounds structurally related to this pyrazole have shown IC₅₀ values as low as 0.08 μM against MCF-7 cells, indicating potent antiproliferative activity .
  • EGFR Inhibition : Some derivatives exhibit strong inhibition of the epidermal growth factor receptor (EGFR), critical in cancer progression. For example, an analogue demonstrated an IC₅₀ of 0.07 μM comparable to erlotinib, a standard EGFR inhibitor .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Standard (Dexamethasone)76% at 1 μM86% at 1 μM
Pyrazole Derivative61–85% at 10 μM76–93% at 10 μM

These results suggest that the compound may serve as a promising candidate for treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties. For example, certain synthesized pyrazoles have shown efficacy against various bacterial strains and fungi, suggesting their utility in developing new antimicrobial agents .

Case Studies

  • Anticancer Synergy : A study examined the synergistic effects of combining pyrazole derivatives with doxorubicin in MCF-7 and MDA-MB-231 cell lines. The results indicated enhanced cytotoxicity when these compounds were used in combination with conventional chemotherapeutics .
  • In Vivo Studies : Research involving chloroquine-pyrazole analogues demonstrated significant in vitro activity against chloroquine-resistant Plasmodium falciparum, highlighting potential applications in antimalarial therapies .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of hydrazine derivatives (e.g., hydrazine hydrate) with α,β-unsaturated ketones under reflux in ethanol or glacial acetic acid for 6–8 hours .
  • Step 2: Cyclization to form the pyrazole ring, enhanced by electron-withdrawing groups (e.g., 3-methylbenzoyl) that stabilize intermediates .
  • Purification: Column chromatography or recrystallization from ethanol/dichloromethane mixtures yields >75% purity .

Key Variables:

ParameterOptimal ConditionImpact on Yield
SolventEthanolHigher solubility of intermediates
Temperature80–100°CAccelerates cyclization
Reaction Time6–8 hoursPrevents side-product formation

Basic: Which spectroscopic and crystallographic techniques validate its structure?

Answer:

  • X-ray Crystallography: Resolves dihedral angles between the pyrazole ring and substituents (e.g., 4-methoxyphenyl vs. furan-2-yl) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–7.8 ppm confirm aromatic protons; δ 3.8 ppm indicates methoxy groups .
    • ¹³C NMR: Signals at 160–165 ppm confirm carbonyl groups (e.g., 3-methylbenzoyl) .
  • HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced: How do substituents influence electronic properties and reactivity?

Answer:
Substituents modulate electronic effects via:

  • Furan-2-yl: Electron-rich heterocycle increases nucleophilicity at the pyrazole C-5 position, facilitating electrophilic substitutions .
  • 4-Methoxyphenyl: The methoxy group donates electrons via resonance, stabilizing the pyrazole ring and enhancing resistance to oxidative degradation .
  • 3-Methylbenzoyl: The electron-withdrawing carbonyl group polarizes the pyrazole ring, increasing reactivity toward nucleophiles .

Comparative Reactivity Data:

Substituent CombinationReaction Rate (k, s⁻¹)Reference
Furan-2-yl + 4-MeO-Ph0.45 ± 0.02
Thiophene-2-yl + 4-MeO-Ph0.32 ± 0.03
Furan-2-yl + 4-Cl-Ph0.28 ± 0.01

Advanced: How can contradictions in reported biological activities be resolved methodologically?

Answer: Discrepancies arise from variations in assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and negative controls .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to isolate biological contributions .
  • Meta-Analysis: Compare IC₅₀ values across studies using tools like Web of Science to identify outliers .

Example Data Contradiction:

StudyIC₅₀ (μM)Assay Type
A 12.3 ± 1.2MTT assay (HeLa)
B 45.6 ± 3.1SRB assay (MCF-7)

Resolution: Differences attributed to cell line sensitivity (HeLa vs. MCF-7) and assay detection thresholds .

Advanced: What computational methods predict its interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Models binding to cyclooxygenase-2 (COX-2) with a docking score of −9.2 kcal/mol, suggesting anti-inflammatory potential .
  • DFT Calculations: HOMO-LUMO gaps (~4.1 eV) indicate stability under physiological conditions .
  • MD Simulations: 100-ns trajectories reveal stable hydrogen bonding with ATP-binding pockets in kinase targets .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal Stability: Decomposes at 220°C (TGA data) .
  • Photostability: Degrades by 15% after 72 hours under UV light (λ = 254 nm) due to furan ring oxidation .
  • Recommended Storage: −20°C in amber vials with desiccants to prevent hydrolysis of the methoxy group .

Advanced: How does the compound’s stereochemistry affect its pharmacological profile?

Answer:
The 4,5-dihydro-1H-pyrazole core exhibits planar chirality. Enantiomers show divergent activities:

  • (R)-Enantiomer: 2.3-fold higher COX-2 inhibition than (S)-enantiomer due to better fit in the hydrophobic pocket .
  • Resolution Method: Chiral HPLC using amylose-based columns (ee >98%) .

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